molecular formula C11H22O3 B1465209 Tert-butyl 7-hydroxyheptanoate CAS No. 86013-78-7

Tert-butyl 7-hydroxyheptanoate

Cat. No.: B1465209
CAS No.: 86013-78-7
M. Wt: 202.29 g/mol
InChI Key: PKTFZBMGJHDRNG-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyheptanoate is an organic compound with the molecular formula C11H22O3. It is characterized by the presence of a tert-butyl ester and a hydroxyl group. This compound is often used as a linker in various chemical reactions due to its functional groups, which allow for further derivatization or replacement with other reactive functional groups .

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-hydroxyheptanoate plays a significant role in biochemical reactions due to its functional groups. The hydroxyl group allows for the formation of hydrogen bonds and can participate in various biochemical interactions. The tert-butyl ester can be deprotected under acidic conditions, making it a versatile compound for biochemical modifications . This compound interacts with enzymes such as esterases, which can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This interaction is crucial for its role in biochemical pathways and reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the release of its hydrolysis products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is continuously present. In in vivo studies, the temporal effects may vary depending on the metabolic rate and clearance of the compound from the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 7-hydroxyheptanoate can be synthesized through a multi-step reaction process. One common method involves the use of bis(cyclopentadienyl)hafnium dichloride and silver trifluoromethanesulfonate in dichloromethane at low temperatures (-40 to -10°C) for two hours. This is followed by the addition of hydrazine hydrate in methanol and benzene, and the reaction is carried out at 80°C for six hours .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-hydroxyheptanoate is widely used in scientific research due to its versatile functional groups. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-aminoheptanoate
  • Tert-butyl 7-bromoheptanoate
  • Tert-butyl 7-hydroxyhexanoate

Uniqueness

Tert-butyl 7-hydroxyheptanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

tert-butyl 7-hydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTFZBMGJHDRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86013-78-7
Record name tert-butyl 7-hydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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